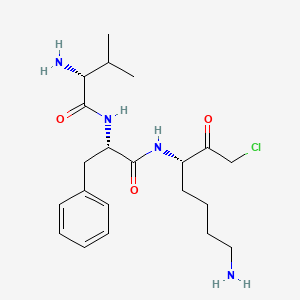
D-Val-Phe-Lys-CMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Val-Phe-Lys Chloromethyl Ketone: (D-Val-Phe-Lys-CMK) is a selective irreversible inhibitor of plasmin, a key enzyme involved in the breakdown of fibrin in blood clots. This compound exhibits high selectivity for plasmin over urokinase, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically includes the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of D-Val-Phe-Lys-CMK follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: D-Val-Phe-Lys-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) at ambient temperatures.
Major Products: The major products formed from these reactions are derivatives where the chloromethyl group has been substituted by the nucleophile .
Scientific Research Applications
Chemistry: D-Val-Phe-Lys-CMK is used as a tool to study enzyme kinetics and inhibition, particularly in the context of proteases like plasmin .
Biology: In biological research, this compound is used to investigate the role of plasmin in various physiological and pathological processes, including blood clotting and tissue remodeling .
Medicine: this compound has potential therapeutic applications in conditions where inhibition of plasmin is desirable, such as in the treatment of excessive bleeding disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting proteases .
Mechanism of Action
D-Val-Phe-Lys-CMK exerts its effects by irreversibly binding to the active site of plasmin, thereby inhibiting its enzymatic activity. The chloromethyl ketone group reacts with the serine residue in the active site, forming a covalent bond and rendering the enzyme inactive . This mechanism is highly specific, allowing for selective inhibition of plasmin without affecting other proteases .
Comparison with Similar Compounds
D-Val-Phe-Lys-p-Nitroanilide: Another inhibitor of plasmin but with different kinetic properties.
D-Val-Phe-Lys-Chloromethyl Ketone, Dihydrochloride: A similar compound with slight variations in its chemical structure and solubility properties.
Uniqueness: D-Val-Phe-Lys-CMK is unique due to its high selectivity for plasmin and its irreversible mode of action. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H33ClN4O3 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33ClN4O3/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29)/t16-,17-,19+/m0/s1 |
InChI Key |
TUGFCYBOSDAYHT-JENIJYKNSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















